

Synthesis and Purification of Cetalkonium Chloride-d7: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cetalkonium Chloride-d7

Cat. No.: B12429391

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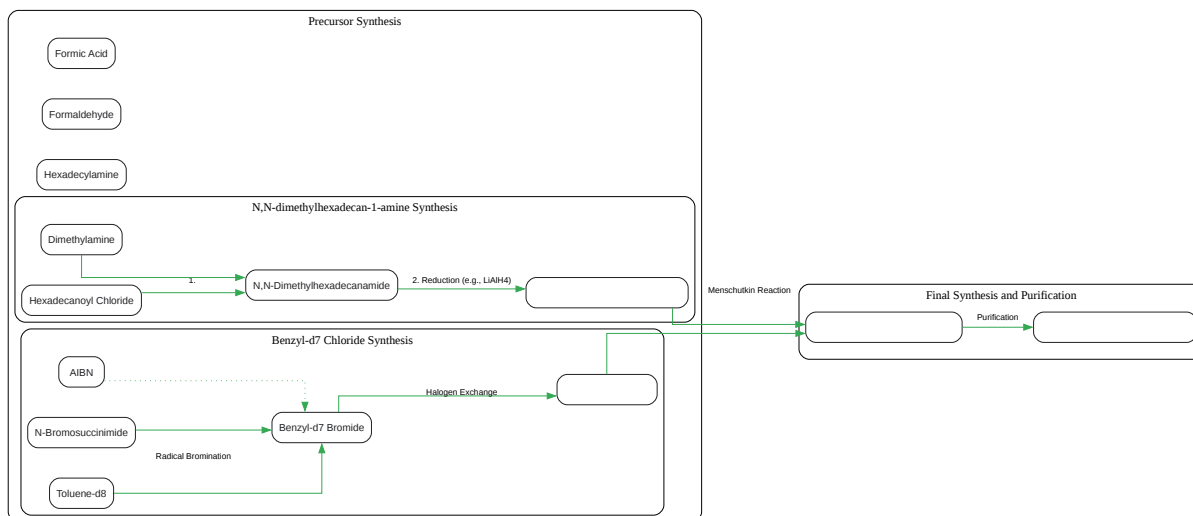
For Researchers, Scientists, and Drug Development Professionals

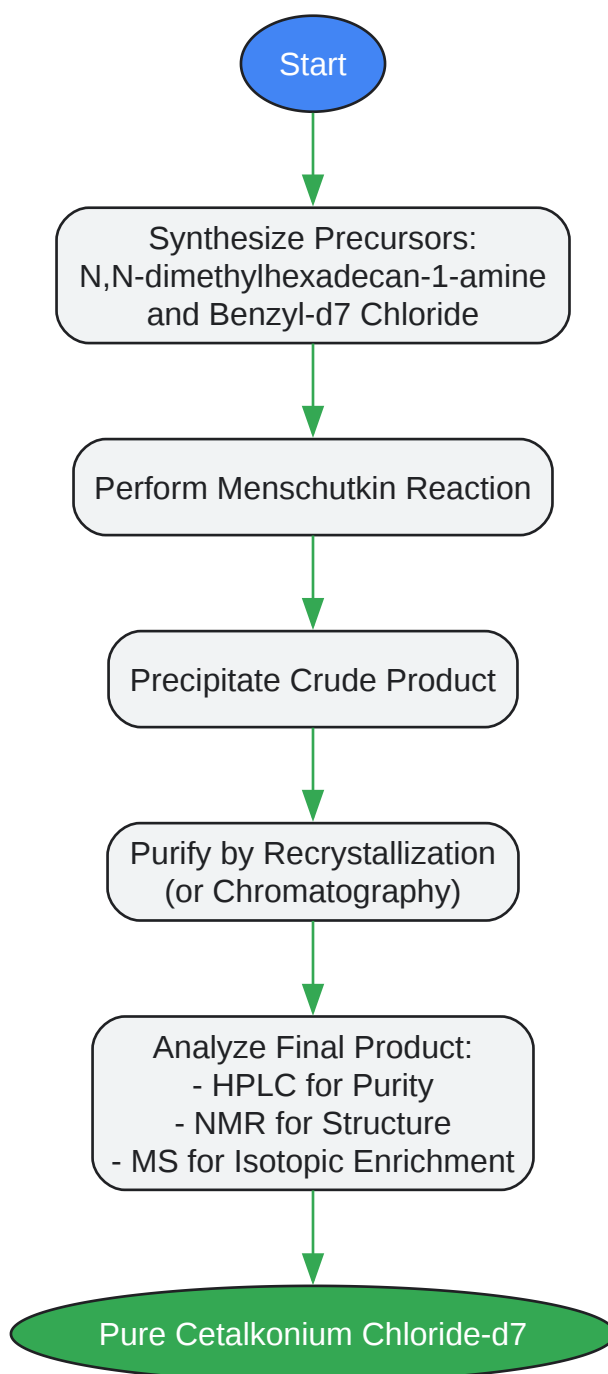
This technical guide provides a comprehensive overview of the synthesis and purification of **Cetalkonium Chloride-d7**, a deuterated analogue of the quaternary ammonium compound Cetalkonium Chloride. The inclusion of a stable isotope label makes this compound an invaluable internal standard for quantitative analyses, particularly in pharmacokinetic and metabolic studies. This document outlines a feasible synthetic pathway, detailed purification protocols, and methods for analytical characterization.

Overview and Synthetic Strategy

Cetalkonium Chloride-d7 (N-benzyl-d7-N,N-dimethylhexadecan-1-aminium chloride) can be synthesized via a well-established method for the formation of quaternary ammonium salts: the Menshutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide. In this case, the tertiary amine is N,N-dimethylhexadecan-1-amine, and the deuterated alkylating agent is benzyl-d7 chloride.

The overall synthetic pathway can be visualized as follows:





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